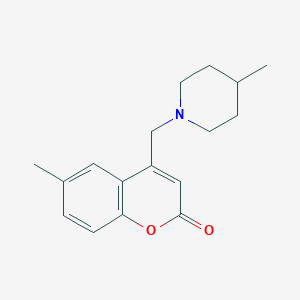![molecular formula C18H24N2O3 B2430433 (E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide CAS No. 1645571-21-6](/img/structure/B2430433.png)
(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide, commonly known as CDDO-Me, is a synthetic triterpenoid compound. It belongs to the class of compounds known as oleanane triterpenoids and has been extensively studied for its potential medicinal properties. CDDO-Me has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammatory disorders.
Wirkmechanismus
CDDO-Me exerts its therapeutic effects through multiple mechanisms of action. It activates the Nrf2 pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. CDDO-Me also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
CDDO-Me has been shown to have various biochemical and physiological effects. It increases the expression of antioxidant enzymes, such as catalase and superoxide dismutase. It also decreases the production of reactive oxygen species (ROS) and inhibits the activation of inflammatory cells, such as macrophages and T cells. CDDO-Me has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CDDO-Me has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has been extensively studied for its potential therapeutic effects, and its mechanisms of action are well understood. However, CDDO-Me also has some limitations. It is a highly lipophilic compound, which can make it difficult to administer in vivo. It also has low solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of CDDO-Me. One area of research is the development of novel analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential synergistic effects of CDDO-Me with other therapeutic agents. Additionally, further studies are needed to determine the optimal dosing and administration of CDDO-Me in various disease models.
Synthesemethoden
CDDO-Me is synthesized from 2,3-dimethoxybenzaldehyde and 3,4,4-trimethylpent-2-enal. The synthesis involves a series of reactions, including aldol condensation, Michael addition, and cyanation. The final product is obtained by selective reduction of the nitrile group.
Wissenschaftliche Forschungsanwendungen
CDDO-Me has been extensively studied for its potential therapeutic effects. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer treatment, CDDO-Me has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurodegenerative diseases, CDDO-Me has been shown to protect neurons from oxidative stress and inflammation. In inflammatory disorders, CDDO-Me has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(E)-N-[cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(18(2,3)4)10-16(21)20-14(11-19)13-8-7-9-15(22-5)17(13)23-6/h7-10,14H,1-6H3,(H,20,21)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRRRGWMKIZKEX-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC(C#N)C1=C(C(=CC=C1)OC)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC(C#N)C1=C(C(=CC=C1)OC)OC)/C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

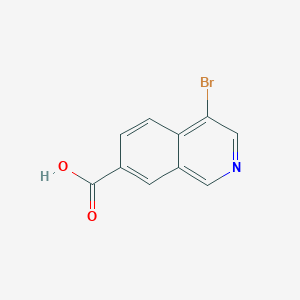

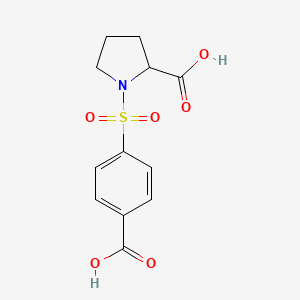
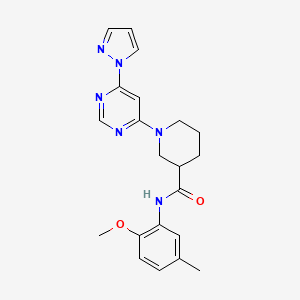
![[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid](/img/structure/B2430357.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2430360.png)
![11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2430361.png)
![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2430362.png)
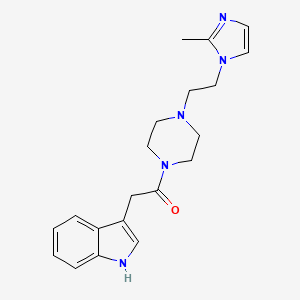
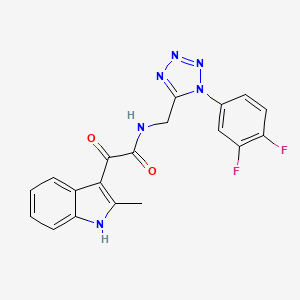
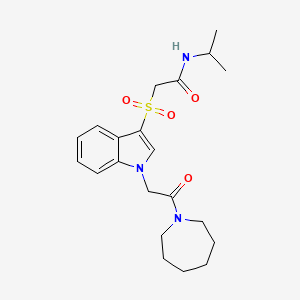
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2430369.png)

